molecular formula C14H16NP B1207392 2-(Diphenylphosphino)ethylamine CAS No. 4848-43-5

2-(Diphenylphosphino)ethylamine

Cat. No. B1207392
CAS RN: 4848-43-5
M. Wt: 229.26 g/mol
InChI Key: RXEPBCWNHKZECN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(diphenylphosphino)ethylamine involves esterification processes and interactions with metals. For instance, it has been introduced as a carboxyl-protecting group in peptide chemistry, where its esters are stable under standard conditions for peptide synthesis and deprotected under mild conditions (Chantreux et al., 1984). Moreover, reactions with copper(II) chloride yield complexes that have been characterized by various spectroscopic methods, providing insights into its coordination chemistry (Gary Newton et al., 1974).

Molecular Structure Analysis

The molecular structure of this compound complexes has been elucidated through crystallographic studies, revealing details about its coordination environment and bonding with transition metals. For example, a study on a copper(I) complex highlighted its discrete CuCl2– anion and detailed the molecular geometry using X-ray structural analysis (Gary Newton et al., 1974).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including aminolysis and interactions with transition metals to form complexes with distinct chemical properties. A kinetic study of its aminolysis revealed insights into the mechanism and reactivity of substituted phenyl diphenylphosphinates (I. Um et al., 2009).

Physical Properties Analysis

Its physical properties, such as solubility and crystalline structure, play a critical role in its application in chemistry. For example, functionalization strategies have been developed to enhance its solubility and facilitate the preparation of water-soluble diphosphine complexes of transition metals (R. Nuzzo et al., 1981).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and ability to form stable complexes with metals, underpin its utility in catalysis and organometallic chemistry. Its role in ethylene tetramerization and the synthesis of novel chiral aminodiphosphine ligands for iridium chemistry exemplifies its broad applicability (T. Jiang et al., 2012); (C. Bianchini et al., 1997).

Scientific Research Applications

  • Peptide Chemistry

    • The 2-(diphenylphosphino)ethyl group (DPPE) serves as a new carboxyl-protecting group in peptide chemistry. This group is introduced by esterification using 2-(diphenylphosphino) ethanol, and these DPPE esters are stable under standard conditions for peptide synthesis. Deprotection occurs under mild conditions, showcasing its utility in peptide chemistry (Chantreux et al., 1984).
  • Ligand Synthesis

    • In the synthesis of mixed phosphine-phosphine oxide ligands, 2-(diphenylphosphino)ethylamine is used. It is involved in the asymmetric hydrophosphination reaction, showing its importance in creating complex ligands for catalysis and other applications (Yeo et al., 2005).
  • CRISPR Gene Editing

    • This compound enhances the performance of RNA modification in CRISPR gene editing. It is particularly effective in Staudinger reduction to obtain original RNA, demonstrating its role in advanced genetic engineering (Lei et al., 2023).
  • Cytotoxicity Studies in Cancer Research

    • Gold(I) complexes of 2-(diphenylphosphanyl)ethylamine are synthesized and evaluated for anticancer activity. This shows its potential in drug development and cancer treatment research (Sulaiman et al., 2016).
  • Chiral Ferrocenylphosphines Preparation

    • It is utilized in preparing various chiral ferrocenylphosphines for transition metal complex catalyzed asymmetric reactions. This indicates its importance in catalysis and synthesis of chiral compounds (Hayashi et al., 1980).
  • Hydrogenolysis of Epoxides

    • In the field of organic synthesis, this compound is used as a ligand in catalysts for the hydrogenolysis of epoxides, aiding in the production of secondary alcohols (Ito et al., 2003).
  • Biofuel Production

    • Manganese diphosphine and phosphinoamine complexes, involving this compound, are effective catalysts for the production of biofuel alcohols via the Guerbet reaction. This highlights its role in sustainable energy research (King et al., 2020).

Mechanism of Action

Target of Action

The primary target of 2-(Diphenylphosphino)ethylamine is metal atoms in various catalyst systems . This compound acts as a phosphine ligand, a type of molecule that can donate lone pair electrons to metal atoms, facilitating their participation in various chemical reactions .

Mode of Action

This compound interacts with its targets through its bidentate structure, where the phosphorus atom donates two lone pair electrons to coordinate with metal atoms . This electron donation enables the formation of metal-ligand complexes, which are active sites in catalyst systems .

Biochemical Pathways

It’s known that this compound is used to synthesize active catalysts for various chemical reactions, including the selective hydrogenation of amides . The formation of these catalysts can influence numerous biochemical pathways, particularly those involving the reduction of amide groups.

Pharmacokinetics

It’s worth noting that this compound is insoluble in water , which could impact its bioavailability and distribution in biological systems.

Result of Action

The primary result of this compound’s action is the formation of active catalysts for the selective hydrogenation of amides . This process can lead to the reduction of amide groups, altering the molecular structure and properties of the substrate molecules.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it’s sensitive to moisture , suggesting that its stability and efficacy could be affected by humidity levels. Additionally, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C , indicating that temperature and atmospheric conditions can also impact its action.

Safety and Hazards

2-(Diphenylphosphino)ethylamine is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-diphenylphosphanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16NP/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEPBCWNHKZECN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90297821
Record name 2-(Diphenylphosphino)ethylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4848-43-5
Record name 4848-43-5
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Record name 2-(Diphenylphosphino)ethylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-aminoethyl)diphenylphosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-(Diphenylphosphino)ethylamine interact with metal centers, and what are the implications for catalysis?

A1: this compound acts as a bidentate ligand, coordinating to metal centers through both its phosphorus and nitrogen atoms. This forms a stable five-membered chelate ring. [, , , , ] This chelation mode influences the electronic and steric properties around the metal center, ultimately impacting the reactivity and selectivity of the resulting metal complex in catalytic reactions. For example, the presence of both hard (N) and soft (P) donor atoms allows for flexible coordination and the stabilization of various metal oxidation states, crucial for catalytic cycles. [, ]

Q2: What are some examples of catalytic reactions where this compound-containing complexes are employed?

A2: this compound-based metal complexes have found application in various catalytic reactions, including:

  • Hydrogenolysis of epoxides: Cp*RuCl(cod)−this compound−KOH catalyst system enables the regioselective hydrogenolysis of terminal epoxides to secondary alcohols. [, ]
  • Guerbet reaction: Manganese complexes with this compound demonstrate moderate selectivity in upgrading ethanol and methanol to isobutanol, a valuable biofuel. []
  • Ethanol upgrading to n-butanol: Ruthenium complexes containing this compound exhibit high selectivity in converting ethanol to n-butanol, another advanced biofuel. []

Q3: How does the structure of this compound contribute to the activity of its metal complexes in the Guerbet reaction?

A3: While pincer ligands are often utilized in manganese-catalyzed Guerbet reactions, research has shown that simple chelates like this compound can also be effective. [] The flexibility of the ethyl bridge between the phosphorus and nitrogen donor atoms in this compound allows for the formation of a stable chelate ring with the manganese center. This, in turn, can influence the catalyst's activity and selectivity for the Guerbet reaction by tuning the electronic and steric environment around the metal.

Q4: Can you provide examples of how modifying the structure of this compound impacts its coordination chemistry and the properties of the resulting metal complexes?

A4: Structural modifications to this compound can significantly impact its coordination behavior and the resulting metal complexes' properties. For instance:

  • Introducing substituents on the phenyl rings: This can influence the electron-donating ability of the phosphorus atom, impacting the complex's redox properties. []
  • Using different phosphine substituents (e.g., replacing phenyl with cyclohexyl or isopropyl): This affects the steric environment around the metal center, potentially altering the selectivity of catalytic reactions. [, ]
  • Incorporating the this compound moiety into more complex ligand architectures: This can lead to the formation of tridentate or tetradentate ligands, further tuning the stability and reactivity of metal complexes. [, ]

Q5: What spectroscopic techniques are useful for characterizing this compound and its metal complexes?

A5: Several spectroscopic techniques are commonly employed to characterize this compound and its metal complexes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is particularly useful for identifying and characterizing different phosphorus environments in both the free ligand and metal complexes. 1H and 13C NMR provide valuable structural information about the ligand backbone and substituents. [, , ]
  • X-ray crystallography: This technique provides detailed information about the solid-state structure of metal complexes, including bond lengths, bond angles, and coordination geometry. [, , ]

Q6: Are there any known applications of this compound beyond traditional organometallic chemistry and catalysis?

A6: Recent research highlights the potential of this compound in chemical biology applications:

  • CRISPR-Cas gene editing: this compound has been successfully employed in a novel strategy for the conditional control of CRISPR-Cas gene editing. The compound enables the reduction of azide groups introduced into guide RNAs, allowing for the controlled activation of the Cas enzyme and, therefore, gene editing. []

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